N-Anilinophthalimide

Description

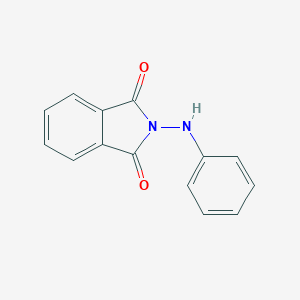

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-anilinoisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-13-11-8-4-5-9-12(11)14(18)16(13)15-10-6-2-1-3-7-10/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRSOPFHQIAZPOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70197597 | |

| Record name | N-Anilinophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4870-16-0 | |

| Record name | 2-(Phenylamino)-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4870-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Anilinophthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004870160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Anilinophthalimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402606 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Anilinophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ANILINOPHTHALIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WBS4A4DIC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N Anilinophthalimide and Its Derivatives

Direct Condensation Approaches

Direct condensation represents a straightforward and common strategy for the synthesis of N-substituted phthalimides, including N-anilinophthalimide. This typically involves the reaction of an anhydride (B1165640) with an amine at elevated temperatures. nih.govjetir.org

Condensation of Phthalic Anhydride with Aniline (B41778) or Phenylhydrazine (B124118)

The most prevalent method for synthesizing this compound involves the direct condensation of phthalic anhydride with phenylhydrazine. prepchem.comnyxxb.cn Similarly, reacting phthalic anhydride with aniline produces N-phenylphthalimide. prepchem.comquora.comchegg.com

This reaction is often carried out in a solvent such as glacial acetic acid or dioxane and can be facilitated by a dehydrating agent or catalyst. jetir.orgprepchem.comnyxxb.cn For instance, one method involves heating a mixture of phthalic anhydride and aniline to 140-145°C. prepchem.com Another approach describes the refluxing of phthalic acid and phenylhydrazine in dioxane with zinc chloride as a catalyst, yielding this compound. prepchem.com The initial acylation of the amine by the phthalic anhydride forms a phthalamic acid intermediate, which then undergoes cyclization to the final imide product. jetir.org

A study detailed the synthesis of N-phenylaminophthalimide derivatives through the condensation of substituted phthalic anhydride and substituted phenylhydrazine in glacial acetic acid. nyxxb.cn

Table 1: Examples of Direct Condensation Reactions

| Reactants | Catalyst/Solvent | Conditions | Product | Yield |

|---|---|---|---|---|

| Phthalic anhydride, Aniline | None | 140-145°C, 50 min | N-Phenylphthalimide | 97% prepchem.com |

| Phthalic acid, Phenylhydrazine | Zinc chloride / Dioxane | Reflux, 2 hours | This compound | 30% prepchem.com |

| Phthalic anhydride, Phenylhydrazine | Glacial acetic acid | Not specified | N-Phenylaminophthalimide | Not specified nyxxb.cn |

| Phthalic anhydride, Primary amines | Sulphamic acid (10%) / Acetic acid | 110°C | N-substituted phthalimides | 86-98% pharmainfo.in |

Regioselective Condensation with Alkylidenephosphoranes

The reaction of this compound with Wittig reagents, such as alkylidenephosphoranes, has been investigated. researchgate.net This reaction proceeds differently under thermal versus microwave conditions, leading to various derivatives. researchgate.net Under thermal conditions, the reaction of this compound with specific Wittig reagents resulted in the formation of corresponding derivatives. researchgate.net

Indirect Synthetic Routes and Precursors

Indirect methods provide alternative pathways to this compound and its derivatives, often starting from phthalimide (B116566) or its substituted forms and introducing the desired functionality through subsequent reactions.

Phthalimide-Based N-Alkylation Reactions (Gabriel Synthesis Analogs)

The Gabriel synthesis is a well-established method for preparing primary amines, which involves the N-alkylation of potassium phthalimide. libretexts.orgwikipedia.orgmasterorganicchemistry.com This method prevents over-alkylation, a common issue with direct alkylation of ammonia. masterorganicchemistry.com The process involves deprotonating phthalimide with a base like potassium hydroxide (B78521) to form the phthalimide anion, which then acts as a nucleophile. chemistrysteps.comucalgary.ca This anion attacks an alkyl halide in an SN2 reaction to form an N-alkylphthalimide. masterorganicchemistry.comchemistrysteps.com The final primary amine is then liberated by hydrolysis or, more commonly, by hydrazinolysis (the Ing-Manske procedure), which cleaves the N-alkylphthalimide under milder conditions. wikipedia.orgnrochemistry.com

While traditionally used for synthesizing primary amines from alkyl halides, the principles of the Gabriel synthesis can be adapted. For instance, aryl halides can be used in the presence of a Cu(I) catalyst. nrochemistry.com The Gabriel reaction has been generalized to include the alkylation of other imides and sulfonamides. wikipedia.org

Derivatization from Substituted Phthalimides

This compound and its derivatives can be synthesized from other substituted phthalimides. For example, N-aminophthalimide can be reacted with acyl chlorides in the presence of zinc dust. pharmainfo.in Another method describes the reaction of 2-(N-phthalimido-methyl)-4-(4'-methyl-benzylidene)-5(4)-oxazolone with phenylhydrazine in refluxing toluene, which yields a mixture containing this compound. jcsp.org.pk The structure of the resulting this compound was confirmed by comparison with an authentic sample. jcsp.org.pk

Advanced Synthetic Techniques

To improve reaction times, yields, and environmental friendliness, advanced synthetic techniques are being applied to the synthesis of phthalimide derivatives.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times, often from hours to minutes, and improving yields. foliamedica.bgoatext.comnih.govrsc.org This technique has been successfully applied to the synthesis of N-phenylsuccinimide from aniline and succinic anhydride, a reaction analogous to phthalimide synthesis, in a solvent-free and energy-efficient manner. nih.gov Microwave-assisted synthesis of N-substituted phthalimides has been achieved by reacting phthalic anhydride with primary amines, yielding products in 3-10 minutes. pharmainfo.in

Ultrasound-Assisted Synthesis: Sonochemistry, or the use of ultrasound to promote chemical reactions, offers benefits such as shorter reaction times, milder conditions, and increased yields. nih.govmdpi.commdpi.com This method has been used to synthesize various heterocyclic compounds and metal complexes, demonstrating its versatility. nih.gov For instance, the synthesis of bisphosphonate-betulin conjugates was significantly accelerated, with reaction times decreasing from 48 hours to 2 hours and yields improving up to 92% under ultrasonic irradiation. rsc.org

Flow Chemistry: Continuous flow synthesis is another advanced technique gaining traction in pharmaceutical and chemical synthesis. rsc.orgsioc-journal.cnnih.govrsc.org It allows for precise control over reaction parameters, enhanced safety, and scalability. This method is particularly advantageous for reactions that are fast, exothermic, or involve unstable intermediates. While specific applications to this compound are not detailed in the provided context, the principles of flow chemistry are broadly applicable to the synthesis of fine chemicals and active pharmaceutical ingredients. nih.govrsc.org

Microwave-Assisted Synthesis

The application of microwave irradiation in organic synthesis has been shown to dramatically reduce reaction times and, in many cases, improve yields compared to conventional heating methods. The synthesis of N-aryl phthalimides, including this compound, from phthalic anhydride and aromatic amines is a process that benefits significantly from this technology.

Research into the microwave-assisted synthesis of N-aryl phthalimides has demonstrated that the reaction can be carried out efficiently in the absence of a solvent. researchgate.nettandfonline.com This solvent-free approach is not only environmentally advantageous but also simplifies the work-up procedure. In a typical procedure, a mixture of phthalic anhydride and an aromatic amine, such as aniline, is irradiated in a commercial microwave oven. researchgate.nettandfonline.com The reaction proceeds rapidly, with completion times ranging from 2 to 10 minutes at full power (e.g., 650-800 W). researchgate.nettandfonline.comscholarsresearchlibrary.com

This method consistently produces high yields of the corresponding N-aryl phthalimide, typically between 91% and 95%, after simple purification by recrystallization. researchgate.nettandfonline.com The significant reduction in reaction time from several hours under classical reflux conditions to mere minutes under microwave irradiation highlights the efficiency of this synthetic methodology. researchgate.nettandfonline.com The use of microwave energy to drive this condensation reaction represents a key advancement in the green and rapid synthesis of this class of compounds. researchgate.netresearchgate.net

Table 1: Microwave-Assisted Synthesis of N-Aryl Phthalimides This table is interactive. Click on the headers to sort the data.

| Amine (Ar-NH₂) | Reaction Time (min) | Yield (%) | Reference |

|---|---|---|---|

| Aniline | 2 | 92 | researchgate.nettandfonline.com |

| p-toluidine | 3 | 95 | researchgate.nettandfonline.com |

| p-chloroaniline | 5 | 93 | researchgate.nettandfonline.com |

| p-nitroaniline | 10 | 91 | researchgate.nettandfonline.com |

| p-anisidine | 4 | 94 | researchgate.nettandfonline.com |

Microbial Hydroxylation for Functionalized Derivatives

Biotransformation using microorganisms offers a powerful and selective tool for the functionalization of complex organic molecules. The hydroxylation of this compound derivatives can be achieved with high specificity using various fungal and bacterial strains, a method that is often difficult to replicate through traditional chemical synthesis. tandfonline.comnih.gov

A notable example is the microbial hydroxylation of 4,5-dianilinophthalimide (B129169) (DAPH), a derivative of this compound. tandfonline.comnih.gov A screening of various microorganisms identified several strains capable of this transformation. The fungal strains Beauveria bassiana (DSM 1344) and Cunninghamella elegans (DSM 1908), along with several bacterial strains from the genus Streptomyces, were found to successfully hydroxylate DAPH. tandfonline.comnih.govresearchgate.net

Cunninghamella elegans proved to be a particularly effective biocatalyst, capable of producing both the monohydroxylated product, 4-(4'-hydroxyanilino)-5-anilinophthalimide, and the dihydroxylated derivative, 4,5-bis(4'-hydroxyanilino)phthalimide. tandfonline.comnih.govtandfonline.com The biotransformation is typically carried out in shake-flask cultures or fermentors. The substrate, dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO), is added to a 48-hour-grown culture of the microorganism. tandfonline.com The conversion is monitored over time, and the products are then extracted and purified. In a preparative scale fermentation with C. elegans, a 45% conversion rate to the monohydroxylated product was achieved. tandfonline.com This biotechnological approach provides a viable and specific route to hydroxylated derivatives that can serve as important metabolites or precursors for further chemical synthesis. tandfonline.com

Table 2: Microbial Hydroxylation of 4,5-Dianilinophthalimide (DAPH) This table is interactive. Click on the headers to sort the data. | Microorganism | Strain | Product(s) | Conversion (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Fungus | Cunninghamella elegans | DSM 1908 | 4-(4'-hydroxyanilino)-5-anilinophthalimide, 4,5-bis(4'-hydroxyanilino)phthalimide | 45 (mono-hydroxy) | tandfonline.comnih.gov | | Fungus | Beauveria bassiana | DSM 1344 | 4-(4'-hydroxyanilino)-5-anilinophthalimide | - | tandfonline.comnih.gov | | Bacterium | Streptomyces sp. | P-975A | 4-(4'-hydroxyanilino)-5-anilinophthalimide | - | tandfonline.com | | Bacterium | Streptomyces sp. | P-1155A | 4-(4'-hydroxyanilino)-5-anilinophthalimide | - | tandfonline.com |

Structural Characterization and Solid State Studies of N Anilinophthalimide

X-ray Crystallographic Investigations

X-ray crystallography has been an indispensable tool for determining the three-dimensional atomic arrangement of N-Anilinophthalimide in the solid state. wikipedia.orglibretexts.orgutah.edu These studies have revealed the existence of multiple crystalline forms and provided a deep understanding of the intermolecular forces that govern its crystal packing.

Determination of Crystal Structures and Polymorphs

The existence of polymorphs is a critical consideration in materials science and pharmaceuticals, as different crystalline forms can exhibit varying physical properties. The ability to characterize these distinct structures is fundamental to understanding and controlling the behavior of the compound in solid-state applications.

Analysis of Hydrogen Bonding Networks in Crystalline Phases

The hydrogen bonding networks in the crystalline phases of this compound have been a key area of investigation. irb.hrmdpi.commdpi.comrsc.org In the orthorhombic phase, the N-H···O hydrogen bonding is described as very weak. researchgate.net Conversely, the monoclinic phase exhibits weak N-H···O hydrogen bonding. researchgate.net These subtle differences in hydrogen bond strength and geometry contribute significantly to the distinct packing arrangements observed in the two polymorphs. The study of these networks is crucial for understanding the stability and properties of the crystalline forms.

Structural Dynamics and Enantiotropic First-Order Phase Transformations

This compound undergoes a reversible, enantiotropic first-order phase transformation. researchgate.netresearcher.lifescilit.com This means the transformation between the orthorhombic and monoclinic phases is a function of temperature. The transition from the orthorhombic to the monoclinic phase has a transition temperature (Tc) of 283 K, with an associated enthalpy of transformation (ΔHtransf) of 1.54 kJ mol⁻¹. researchgate.net The melting point of the monoclinic polymorph is 457 K, and its enthalpy of fusion is 26.9 kJ/mol. researchgate.netnist.gov

Differential Scanning Calorimetry (DSC) of the monoclinic crystals reveals a broad endotherm between approximately 372-376 K upon heating, with an enthalpy of transformation of 3.6 kJ mol⁻¹ and an enthalpy of fusion of 21.7 kJ mol⁻¹. researchgate.net Interestingly, a significant thermal hysteresis is observed; the corresponding exothermic event on cooling does not occur, indicating that the high-temperature phase persists well below the transition temperature. researchgate.net This hysteresis is attributed to aspects of the nucleation processes that are not yet fully understood. researchgate.net The thermal motion and thermal expansion within the crystals of both phases have also been analyzed. researchgate.net

Table 1: Thermodynamic Data for this compound Phase Transformation

| Parameter | Value | Reference |

| Orthorhombic to Monoclinic Transition Temperature (Tc) | 283 K | researchgate.net |

| Enthalpy of Transformation (ΔHtransf) | 1.54 kJ mol⁻¹ | researchgate.net |

| Melting Point (Monoclinic) | 457 K | researchgate.net |

| Enthalpy of Fusion (ΔHfus) | 26.9 kJ/mol | nist.gov |

| DSC Endotherm (Monoclinic, on heating) | ~372-376 K | researchgate.net |

| DSC Enthalpy of Transformation | 3.6 kJ mol⁻¹ | researchgate.net |

| DSC Enthalpy of Fusion | 21.7 kJ mol⁻¹ | researchgate.net |

Spectroscopic Elucidation of Molecular Structures

Spectroscopic methods provide complementary information to X-ray crystallography by probing the electronic and vibrational properties of the molecule, confirming its structural integrity and identifying key functional groups. labmanager.comlehigh.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H NMR)

¹H NMR spectroscopy has been utilized for the structural confirmation of this compound. nih.govrsc.org The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms within the molecule, allowing for verification of the aniline (B41778) and phthalimide (B116566) moieties. jcsp.org.pk For instance, the spectrum of a related compound, this compound (6), obtained from the reaction of an oxazolone (B7731731) derivative with phenylhydrazine (B124118), showed characteristic signals for the aromatic protons. jcsp.org.pk

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful techniques for identifying functional groups and studying electronic transitions in this compound. mrclab.comnerc.ac.uk The IR spectrum of this compound exhibits characteristic absorption bands for the carbonyl groups of the imide moiety at 1790 cm⁻¹ and 1730 cm⁻¹, as well as a band for the N-H group at 3300 cm⁻¹. jcsp.org.pk

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. researchgate.net The absorption of UV or visible light corresponds to the promotion of electrons to higher energy orbitals. While specific UV-Vis data for this compound is not detailed in the provided context, it is a standard technique for characterizing compounds with chromophores, such as the aromatic rings present in this molecule.

Table 2: Spectroscopic Data for this compound

| Spectroscopy Type | Feature | Wavenumber/Chemical Shift | Reference |

| Infrared (IR) | Carbonyl (C=O) | 1790 cm⁻¹, 1730 cm⁻¹ | jcsp.org.pk |

| Infrared (IR) | N-H Stretch | 3300 cm⁻¹ | jcsp.org.pk |

| ¹H NMR | Aromatic Protons | - | jcsp.org.pk |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. uni-saarland.de When a molecule is introduced into a mass spectrometer, it is ionized, typically by electron impact (EI), which involves bombarding the molecule with high-energy electrons. This process removes an electron, forming a positively charged molecular ion (M⁺•), which is a radical cation. uni-saarland.de The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. uni-saarland.de

For this compound (C₁₄H₁₀N₂O₂), the precise molecular weight is 238.2414 g/mol . nist.gov Therefore, its mass spectrum is expected to show a molecular ion peak at an m/z value of approximately 238. The nitrogen rule in mass spectrometry states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent for this compound. uni-saarland.de

The energy imparted during ionization can cause the molecular ion to break apart into smaller, charged fragments and neutral pieces. aaup.edu The pattern of these fragments is highly characteristic of the molecule's structure, as fragmentation tends to occur at the weakest bonds or in ways that form the most stable ions or neutral molecules. ajgreenchem.com

Key fragmentation pathways would likely include:

Cleavage of the N-N bond: This is expected to be a major fragmentation route, leading to the formation of ions corresponding to the aniline and phthalimide portions of the molecule. This could produce a phenylnitrenium ion at m/z 91 or a phenyl cation at m/z 77 (from the aniline part) and a phthalimide-related ion at m/z 146. researchgate.net

Fragmentation of the Phthalimide Ring: The phthalimide ion (m/z 146) can undergo further fragmentation, such as the loss of carbon monoxide (CO) to yield fragments at m/z 118 or the loss of two CO molecules.

Fragmentation of the Aniline Moiety: The iconic fragment for a phenyl group is observed at m/z 77.

A table of plausible fragments for this compound is presented below.

| m/z Value | Proposed Fragment Ion | Structural Origin |

|---|---|---|

| 238 | [C₁₄H₁₀N₂O₂]⁺• | Molecular Ion (M⁺•) |

| 146 | [C₈H₄NO₂]⁺ | Phthalimide cation from N-N bond cleavage |

| 92 | [C₆H₆N]⁺ | Aniline cation from N-N bond cleavage |

| 77 | [C₆H₅]⁺ | Phenyl cation from loss of the amino group from the aniline fragment |

| 76 | [C₆H₄]⁺• | Benzene radical cation from fragmentation of the phthalimide ring |

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that specifically detects and characterizes species with one or more unpaired electrons, such as free radicals. numberanalytics.comlibretexts.org The principle is analogous to Nuclear Magnetic Resonance (NMR), but it probes the transitions of electron spins in a magnetic field rather than nuclear spins. libretexts.org This specificity makes ESR an invaluable tool for studying reaction mechanisms that involve radical intermediates. slideshare.netrsc.org

Direct ESR spectroscopic studies focused specifically on radical intermediates of this compound are not widely documented in the surveyed literature. However, the technique has been successfully applied to structurally analogous phthalimide derivatives, demonstrating its suitability for investigating potential radical pathways involving this class of compounds.

A notable example is the study of N-hydroxyphthalimide (NHPI), a well-known organocatalyst. The catalytic activity of NHPI relies on the formation of the phthalimide-N-oxyl (PINO) radical. rsc.org The generation and existence of the PINO radical have been unequivocally proven and characterized using ESR spectroscopy. rsc.org This radical is crucial for hydrogen atom abstraction, which is the key step in many NHPI-catalyzed oxidation reactions. rsc.org

Furthermore, ESR has been employed to investigate the anion radicals of N-alkyl phthalimides, which were generated by electrolytic and alkali metal reduction methods. oup.com These studies provide insight into the electron distribution within the radical species. oup.com Investigations into N-alkoxyphthalimides have also used ESR in conjunction with radical spin traps to identify and characterize alkoxyl radical intermediates formed during photocatalytic reactions. nih.gov

Given these precedents, ESR spectroscopy would be the definitive method to investigate radical intermediates if this compound were to undergo reactions involving homolytic cleavage. For instance, cleavage of the N-N or N-H bonds could generate anilinyl or phthalimidyl-type radicals. ESR could confirm the presence of such species, and analysis of the resulting spectrum (e.g., g-factor and hyperfine coupling constants) would provide detailed information about their electronic structure and environment. numberanalytics.comchemeurope.com

Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC) is a premier thermal analysis technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. ugr.es This method is highly effective for investigating thermal transitions in materials, such as melting, crystallization, and solid-state phase transformations. aaup.edu First-order phase transitions, like the melting of a solid, appear as endothermic peaks on a DSC thermogram, from which properties like the transition temperature and the enthalpy of the transition (ΔH) can be determined. researchgate.net

Physico-chemical studies, including DSC measurements, have revealed that this compound exhibits polymorphism, meaning it can exist in more than one crystalline form. researchgate.net Specifically, two polymorphs have been identified at different temperatures: an orthorhombic form and a monoclinic form. researchgate.net

These two forms are related by an enantiotropic first-order phase transformation. researchgate.net The orthorhombic polymorph is the stable form at lower temperatures, which transforms into the monoclinic polymorph upon heating. researchgate.net The monoclinic form subsequently melts at a higher temperature. nist.govresearchgate.net DSC analysis has been instrumental in quantifying the thermodynamics of these transitions. The phase transformation from the orthorhombic to the monoclinic form is an endothermic process, as is the final melting of the monoclinic crystal. researchgate.net

Detailed thermodynamic data for these phase transitions have been reported and are summarized in the table below.

| Thermal Event | Parameter | Reported Value | Reference |

|---|---|---|---|

| Orthorhombic → Monoclinic Phase Transformation | Transition Temperature (Tc) | ~310 K (observed by DSC on heating) | researchgate.net |

| Enthalpy of Transformation (ΔHtransf) | 1.62 kJ/mol | researchgate.netumsl.edu | |

| Melting of Monoclinic Polymorph | Melting Point (Tm) | 457.0 K | nist.govresearchgate.netumsl.edu |

| Enthalpy of Fusion (ΔHfus) | 26.9 kJ/mol | nist.govresearchgate.netumsl.edu |

The observation of such phase transformations is critical for understanding the solid-state properties and stability of crystalline organic compounds like this compound.

Reactivity and Reaction Mechanisms of N Anilinophthalimide

Oxidation Reactions and Radical Formation

The oxidation of N-anilinophthalimide serves as a gateway to the formation of distinct radical species. The stability and subsequent reactions of these radicals are of significant interest in the study of N-heterocyclic compounds.

Generation of Hydrazinoxyl and Nitroxide Radicals

The oxidation of N-anilinophthalimides and related N-(arylamino)imides can be achieved using various oxidizing agents, leading to the formation of hydrazyl radicals. researchgate.net Specifically, the oxidation of this compound (I) produces the corresponding hydrazinoxyl radical (II). researchgate.net These hydrazinoxyls are notably stable in solution, persisting for hours. researchgate.net

However, the presence of an alcohol triggers a decomposition pathway involving N-N bond cleavage, which results in the formation of a new nitroxide radical (III). researchgate.net This transformation has been investigated using Electron Spin Resonance (ESR) spectroscopy, which also helped identify new types of N-radicals formed during the oxidation of N-(arylamino)imides. researchgate.net The decomposition of 2,2-diacylhydrazinoxyls to nitroxides can also be facilitated by the presence of bis(acetylacetonato)cobalt(II) and tert-butyl hydroperoxide. researchgate.netlookchem.com

The substituents on the aniline (B41778) ring play a crucial role in the subsequent reactions of the initially formed diacylhydrazyl radicals. Electron-withdrawing acceptor substituents on the anilino moiety favor dimerization to form tetrazanes, while other pathways involve N-N bond cleavage to yield imide radicals. researchgate.net

| Precursor | Oxidizing Condition | Intermediate Radical | Product Radical | Reference |

| This compound (I) | Various oxidants | Hydrazinoxyl (II) | Nitroxide (III) | researchgate.net |

| N-(Arylamino)imides | Oxidation | Hydrazoxyl radicals | - | researchgate.net |

| 2,2-Diacylhydrazinoxyls (2) | bis(acetylacetonato)cobalt(II), tert.-butyl hydroperoxide, alcohol | - | Nitroxides (3) | researchgate.net |

Photochemical Transformations

This compound and its derivatives exhibit a range of photochemical reactions, driven by the absorption of light. These transformations include complex domino reactions, electron transfer processes, and reactions analogous to other photo-active aromatic compounds. Phthalimide (B116566) derivatives, in general, can undergo three main types of photoreactions: H-abstraction, cycloaddition, and single electron transfer. srce.hr

Photoinitiated Domino Reactions and Intramolecular Hydrogen Atom Abstraction

While direct studies on this compound are specific, the photochemical behavior of related N-substituted phthalimides provides a strong model for its reactivity. For instance, N-(alkyl)phthalimides undergo photoinitiated domino reactions. figshare.com The process is initiated by a primary photochemical step, typically an intramolecular hydrogen atom abstraction, which then triggers a subsequent thermal or further photochemical sequence. figshare.comnih.gov

In the case of N-(adamantyl)phthalimides, irradiation leads to intramolecular γ-hydrogen abstraction by the excited phthalimide chromophore. figshare.com This can occur from either the excited singlet state or a higher excited triplet state. This initial abstraction leads to the formation of a biradical intermediate, which then proceeds through a cascade of reactions to yield complex polycyclic products. figshare.com It is plausible that the N-H proton of the anilino group in this compound could undergo a similar intramolecular hydrogen atom transfer upon photoexcitation.

Photoinduced Electron Transfer (PET) Processes

Photoinduced electron transfer (PET) is a fundamental process where an electron is transferred between a photoexcited molecule and a ground-state molecule, leading to charge separation. wikipedia.orgrsc.org The excited molecule can act as either a potent oxidizing or reducing agent. wikipedia.org

Studies on N-(adamantyl)phthalimides have explored the possibility of both intermolecular and intramolecular electron transfer. figshare.com Intermolecular electron transfer from donors like triethylamine (B128534) was observed, leading to the formation of the phthalimide radical anion. However, electrochemical measurements indicated that an intramolecular electron transfer from the adamantyl group to the excited phthalimide was not energetically favorable in that specific system. figshare.com For this compound, the feasibility of PET would depend on the redox potentials of the anilino group and the excited phthalimide core. researchgate.net The process is highly dependent on factors such as the structure of the reactants, solvent polarity, and the distance between the donor and acceptor moieties. researchgate.net

Photoredox Reactions of Related Aromatic Nitro Compounds

The photochemistry of aromatic nitro compounds can offer insights into potential reaction pathways for other nitrogen-containing aromatics. A notable reaction is the photoredox-driven synthesis of azoxy compounds and imines from nitroaromatics and amines. nih.gov In this process, the photoexcited nitroaromatic molecule abstracts a hydrogen atom from an amine. nih.gov This initiates a cascade that leads to the reduction of the nitro group (forming nitroso and hydroxylamine (B1172632) intermediates) and oxidation of the amine. nih.gov

Another relevant process is the photoreduction of nitro-aromatic compounds (NACs) facilitated by other molecules like indole (B1671886), where the excited indole generates a hydrated electron that reduces the NAC. nih.gov While this compound is an imide and not a nitro compound, these examples highlight the capacity of excited aromatic systems to initiate redox reactions through hydrogen abstraction or electron transfer, principles that are broadly applicable in photochemistry. nih.govnih.gov

Ring Opening and Rearrangement Pathways

This compound can undergo thermally induced structural transformations involving the phthalimide ring system. Fusion of this compound at 200°C results in a ring expansion, yielding 2-phenyl-1,4-phthalazinedione. psu.edu This reaction represents a significant rearrangement of the core heterocyclic structure.

This type of ring expansion is part of a broader landscape of rearrangement reactions in related heterocyclic systems. For example, the reverse reaction, a ring contraction, can be observed when 2-phenyl-1,4-phthalazinedione is pyrolyzed at a much higher temperature of 400°C, which regenerates an N-phenylphthalimide structure. psu.edu These transformations highlight the dynamic nature of the heterocyclic core under thermal stress.

| Compound | Condition | Transformation | Product | Reference |

| This compound (10) | Fusion at 200°C | Ring Expansion | 2-Phenyl-1,4-phthalazinedione (8b) | psu.edu |

| 2-Phenyl-1,4-phthalazinedione (8b) | Pyrolysis at 400°C | Ring Contraction | N-Phenylphthalimide (9b) | psu.edu |

Ring Expansion Reactions

This compound can undergo ring expansion reactions under specific thermal conditions. When this compound is heated to 200°C, it rearranges to form 2-phenyl-1,4-phthalazinedione. psu.eduoup.com This transformation involves the expansion of the five-membered phthalimide ring into a six-membered phthalazinedione ring system.

This reaction is part of a reversible process. The resulting 2-phenyl-1,4-phthalazinedione can, upon pyrolysis at a higher temperature of 400°C, undergo a ring contraction to yield N-phenylphthalimide. psu.eduoup.com The ring expansion of this compound to the phthalazinedione is a key step that demonstrates the dynamic nature of its heterocyclic core. oup.com

The mechanism for this type of ring expansion can be compared to the Gabriel-Colman rearrangement, where a strong base attacks a carbonyl group, leading to ring opening and subsequent isomerization to form a carbanion. wikipedia.org This carbanion then facilitates ring closure to a larger ring system. wikipedia.org In the case of this compound, the process is thermally driven rather than base-catalyzed.

Nucleophilic Substitution and Addition Reactions

The reactivity of this compound is significantly influenced by the electrophilic nature of its carbonyl carbons, making it susceptible to nucleophilic attack. labster.compharmdguru.comuobasrah.edu.iq These reactions can lead to substitution at the nitrogen atom or addition to the carbonyl groups. labster.comyoutube.com

Alkylation and Transamidation Mechanisms

Alkylation of phthalimide derivatives, a process central to the Gabriel synthesis of primary amines, proceeds via nucleophilic substitution. numberanalytics.comucalgary.cavedantu.com While this compound itself is not the typical substrate for the Gabriel synthesis, the underlying principles of alkylation are relevant. The process generally involves the deprotonation of the imide nitrogen to form a nucleophilic anion, which then attacks an alkyl halide in an S(_N)2 reaction. numberanalytics.comucalgary.cavedantu.comlibretexts.org For this compound, direct alkylation on the aniline nitrogen or the imide nitrogen would depend on the specific reaction conditions and the relative nucleophilicity of the two nitrogen atoms.

Transamidation, the substitution of the aniline group with another amine, is also a potential reaction pathway. Iron(III) salts have been shown to catalyze the transamidation of phthalimides with various amines. organic-chemistry.org This process likely involves the coordination of the iron catalyst to a carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating the attack by an incoming amine nucleophile.

Condensation with Alkylidenephosphoranes

This compound reacts with resonance-stabilized alkylidenephosphoranes, also known as Wittig reagents, to yield monoalkene derivatives. researchgate.net This reaction is a type of nucleophilic addition to one of the carbonyl groups of the phthalimide ring. researchgate.net The reaction can be carried out under both thermal conditions and microwave irradiation, with microwave-assisted reactions often providing higher yields in shorter reaction times. researchgate.net

Under thermal conditions in dry toluene, the reaction between this compound and an alkylidenephosphorane proceeds to give the corresponding monoalkene. researchgate.net For instance, the reaction with specific Wittig reagents can yield products in significant amounts. researchgate.net The use of microwave irradiation in a solvent like dimethylsulfoxide (DMSO) has been shown to improve the efficiency of these condensations, leading to higher yields of the olefin products. researchgate.net

The mechanism involves the nucleophilic attack of the ylide carbanion on one of the carbonyl carbons of the this compound. This is followed by a series of steps characteristic of the Wittig reaction, ultimately leading to the replacement of a carbonyl oxygen with the alkylidene group of the phosphorane. researchgate.net

Table of Reaction Yields for Condensation of this compound with Wittig Reagents: researchgate.net

| Alkylidenephosphorane | Reaction Conditions | Product | Yield (%) |

| 4a | Thermal | 8a | - |

| 4b | Thermal | 8b | - |

| 4a | Microwave | 6a | 84 |

| 4b | Microwave | 6b | 85 |

| 4c | Microwave | 6c | 82 |

| 4d | Microwave | 6d | 78 |

| 4e | Microwave | 6e | 87 |

Note: Specific structures for compounds 4a-e, 6a-e, and 8a-b are detailed in the source literature. The table demonstrates the general trend of improved yields under microwave conditions.

Theoretical and Computational Chemistry of N Anilinophthalimide

Quantum Chemical Approaches

Quantum chemical methods are employed to solve the electronic Schrödinger equation, providing detailed information about electron distribution and energy levels. gatech.edu These methods are fundamental for predicting the electronic structure and related properties of N-Anilinophthalimide.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgmpg.de It is based on the principle that the energy of the system can be determined from its electron density, which is a function of only three spatial coordinates, making it computationally more feasible than traditional wavefunction-based methods for larger molecules. mpg.descispace.com DFT is widely used to calculate various properties, including molecular geometries, vibrational frequencies, and electronic characteristics that govern chemical reactivity. aimspress.comrsc.org

For this compound and its derivatives, DFT calculations are instrumental in understanding its electronic behavior. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical indicator of chemical reactivity and kinetic stability. orientjchem.org A smaller energy gap suggests higher polarizability and greater reactivity.

Global reactivity descriptors, derived from the conceptual framework of DFT, provide quantitative measures of a molecule's stability and reactivity. orientjchem.org These descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -E_LUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness, indicating the capacity for chemical reactions (S = 1 / η).

Studies on related aniline (B41778) derivatives demonstrate that substituents on the aniline ring can significantly alter these electronic properties and, consequently, the molecule's reactivity and interaction with other chemical species. researchgate.net

Table 1: Conceptual DFT-Derived Reactivity Descriptors This table provides a generalized framework for the type of data obtained from DFT calculations. Actual values would be specific to the chosen functional and basis set.

| Parameter | Formula | Significance |

| HOMO Energy (E_HOMO) | - | Electron-donating ability |

| LUMO Energy (E_LUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Chemical reactivity, stability |

| Ionization Potential (I) | -E_HOMO | Tendency to be oxidized |

| Electron Affinity (A) | -E_LUMO | Tendency to be reduced |

| Electronegativity (χ) | (I + A) / 2 | Electron-attracting power |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to deformation |

| Chemical Softness (S) | 1 / (2η) | Propensity for reaction |

Hartree-Fock (HF) theory is a foundational ab initio method in computational chemistry that provides an approximate solution to the electronic Schrödinger equation. gatech.edu The core assumption of HF theory is that each electron moves in an average, static field created by all other electrons, rather than accounting for instantaneous electron-electron repulsion. uni-muenchen.deuni-rostock.de This approach describes the many-electron wavefunction as a single Slater determinant, which is an antisymmetrized product of one-electron wavefunctions called molecular orbitals (MOs). uni-muenchen.de

The molecular orbitals are typically expressed as a Linear Combination of Atomic Orbitals (LCAO), where the contribution of each atomic basis function to a given MO is determined by a set of coefficients. uni-rostock.de The HF equations are solved iteratively in a Self-Consistent Field (SCF) procedure. An initial guess for the orbitals is made, the average electron field is calculated, and the equations are solved to obtain improved orbitals. This process is repeated until the orbitals and the total energy no longer change significantly. gatech.eduuni-muenchen.de

For a molecule like this compound, HF analysis provides a qualitative picture of the molecular orbitals, including their shapes, symmetries, and energy levels. researchgate.net While HF systematically neglects electron correlation, leading to total energies that are higher than the true energy, it often yields reliable molecular geometries and a good first approximation of the electronic structure. uni-rostock.de Analysis of the resulting MOs, such as the HOMO and LUMO, offers insights into the molecule's electronic transitions and frontier-controlled reactivity. researchgate.netmontana.edu

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Molecular Mechanics and Dynamics Simulations

While quantum mechanics focuses on electronic structure, molecular mechanics (MM) and molecular dynamics (MD) simulate the behavior of molecules on an atomic scale by treating atoms as classical particles governed by force fields. researchgate.netosti.gov

Crystal Structure Prediction (CSP) is a computational methodology aimed at identifying the most stable crystal packing arrangements, or polymorphs, of a molecule from its chemical diagram alone. ictp.it A key component of CSP is lattice energy minimization. soton.ac.uk This process involves generating a large number of plausible crystal structures using quasi-random sampling methods and then calculating the lattice energy for each one. nih.gov

The lattice energy, which represents the energy released when molecules come together from the gas phase to form a crystal lattice, is calculated using a force field that describes intermolecular interactions. Each generated structure is then allowed to relax to the nearest local minimum on the potential energy surface through an energy minimization algorithm. nih.gov This procedure results in a ranked list of hypothetical crystal structures based on their calculated lattice energies. soton.ac.uk The structure with the global minimum lattice energy is predicted to be the most stable polymorph. soton.ac.uk

This approach has been successfully applied to this compound, for which orthorhombic and monoclinic polymorphs have been experimentally identified and their crystal structures determined by X-ray diffraction. researchgate.net CSP methods are crucial in materials science and pharmaceuticals, as different polymorphs of a substance can have distinct physical properties. ictp.it

Computational Structure-Activity Relationship (SAR) Modeling

Computational Structure-Activity Relationship (SAR) modeling seeks to correlate the chemical structure of a compound with its biological activity. These models are essential in drug discovery for predicting the efficacy of new molecules and optimizing lead compounds. nih.gov

Computational methods are frequently used to predict how strongly a ligand, such as this compound, will bind to a biological target like a protein or enzyme. nih.gov These predictions are vital for designing diagnostic and therapeutic agents. Molecular docking and other computational techniques are used to model the interaction between the ligand and the target's binding site.

Derivatives of this compound have been investigated as potential imaging probes for amyloid-β (Aβ) plaques, which are hallmarks of Alzheimer's disease. beilstein-journals.org SAR studies on N-methyl-4-anilinophthalimide derivatives revealed that their binding affinity for Aβ aggregates is highly dependent on their chemical structure. beilstein-journals.org Specifically, these studies demonstrated that a hydrophobic substituent at the 4-position of the aniline ring is a critical feature for high binding affinity. beilstein-journals.org For instance, an [¹²⁵I]-labeled N-methyl-4-anilinophthalimide derivative showed very high affinity (Kd = 0.21 nM) for Aβ plaques in post-mortem human brain tissue. beilstein-journals.org

By systematically modifying the structure of the this compound scaffold and calculating the corresponding binding affinities, computational SAR models can guide the synthesis of new derivatives with improved properties for targeting biomolecules like Aβ, tau, and α-synuclein fibrils. nih.govd-nb.infouky.edu

Table 2: Generalized SAR Findings for Anilinophthalimide Derivatives as Aβ Probes Based on findings for N-methyl-4-anilinophthalimide derivatives. beilstein-journals.org

| Scaffold Position | Substituent Type | Impact on Binding Affinity |

| N-position of Phthalimide (B116566) | Methyl group | Compatible with high affinity |

| 4-position of Aniline Ring | Hydrophobic group (e.g., Iodine) | Important for high affinity |

| 4-position of Aniline Ring | Other substituents | Variable, requires optimization |

Computational Studies of Molecular Interactions

Computational chemistry provides powerful tools for investigating the intricate network of molecular interactions that govern the structure, stability, and reactivity of this compound. Through methods like Density Functional Theory (DFT), researchers can model and analyze the non-covalent interactions (NCIs) that are fundamental to the molecule's behavior in both crystalline and biological environments. These studies offer insights into phenomena such as rotational dynamics and intermolecular bonding, which are crucial for understanding the compound's properties.

Non-covalent interactions, including hydrogen bonds, van der Waals forces, and π-π stacking, are key to the self-assembly and formation of supramolecular structures. uomphysics.net Computational techniques such as Non-Covalent Interaction (NCI) analysis, Quantum Theory of Atoms in Molecules (QTAIM), and Hirshfeld surface analysis are employed to identify and quantify these weak interactions. uomphysics.netrsc.org For instance, NCI analysis, based on the electron density and its derivatives, can visualize regions of weak interactions, while Hirshfeld analysis provides a quantitative breakdown of intermolecular contacts. uomphysics.netrsc.org

A critical aspect of this compound's structure is the rotational barrier around the C-N bond connecting the phthalimide and aniline moieties. This rotation is subject to steric and electronic effects, which can lead to stable atropisomers. Computational studies, often using DFT, are essential for quantifying the energy barriers associated with this rotation. For related N-aryl imides, DFT calculations have been shown to accurately predict these rotational barriers, complementing experimental findings. beilstein-journals.orgrsc.org The magnitude of this barrier is influenced by the electronic character of substituents, with electron-withdrawing groups generally increasing the rotational energy barrier due to enhanced resonance and double bond character in the C-N bond. csic.es

Table 1: Comparison of Experimental and DFT Calculated Rotational Energy Barriers for a Related N-Aryl Imide Structure.

| Method | Rotational Energy Barrier (ΔG‡rot) (kcal/mol) | Reference |

|---|---|---|

| Experimental (HPLC Kinetics) | 94 kJ/mol (~22.5 kcal/mol) | beilstein-journals.org |

| DFT Calculation | Overestimated compared to experiment | beilstein-journals.org |

This table illustrates the application of computational methods to determine rotational barriers in molecules structurally related to this compound. DFT calculations, while sometimes overestimating the values, provide valuable qualitative and quantitative insights that align with experimental trends. beilstein-journals.org

Furthermore, the Molecular Electrostatic Potential (MEP) map is a valuable computational tool for understanding intermolecular interactions. The MEP visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com In this compound, the oxygen atoms of the carbonyl groups represent areas of high negative potential, making them likely sites for hydrogen bond acceptance. Conversely, the N-H proton of the aniline group presents a region of positive potential, acting as a hydrogen bond donor. The aromatic rings offer sites for π-π stacking and C-H···π interactions. uomphysics.net

Table 2: Hypothetical Molecular Electrostatic Potential (MEP) Values at Key Atomic Sites of this compound.

| Atomic Site | Description | Hypothetical MEP Value (a.u.) | Interaction Propensity |

|---|---|---|---|

| Carbonyl Oxygen | Phthalimide group | -0.055 | Electrophilic attack / Hydrogen bond acceptor |

| Amine Hydrogen | Anilino group N-H | +0.048 | Nucleophilic attack / Hydrogen bond donor |

| Aniline Ring Face | Aromatic π-system | -0.020 | π-π stacking / Cation-π interaction |

| Phthalimide Ring Face | Aromatic π-system | -0.015 | π-π stacking |

This table provides hypothetical MEP values to illustrate how different parts of the this compound molecule are predisposed to specific types of non-covalent interactions. The sign and magnitude of the MEP value indicate the nature and strength of the electrostatic interaction at that site.

Advanced Research Applications of N Anilinophthalimide and Its Derivatives

Materials Science and Engineering

In the realm of materials science and engineering, the unique photo-physical and chemical characteristics of N-anilinophthalimide derivatives make them valuable building blocks for creating novel compounds and complex polymeric systems.

Application as Building Blocks for Novel Chemical Compounds

This compound serves as a versatile precursor for the synthesis of a variety of heterocyclic compounds. jcsp.org.pkpsu.edu Its structure, featuring a phthalimide (B116566) core and an aniline (B41778) group, allows for various chemical modifications, making it a valuable starting material. ontosight.ai For instance, this compound can be synthesized through the reaction of phthalic anhydride (B1165640) with aniline. ontosight.ai It has been utilized as a building block in the synthesis of compounds like 1-phenyl-3-aminomethyl-5-(4-methylbenzylidene)-(1H)-1,2,4-triazin-6-one. jcsp.org.pk The phthalimide group itself is often used as a protecting group in the synthesis of amines and amino acids. jcsp.org.pk

Derivatives such as 5,6-dianilinoisoindoline-1,3-dione are explored for their charge transfer properties, which are relevant for organic electronics and photovoltaic materials. solubilityofthings.com The electronic and optical characteristics of these molecules can be fine-tuned by altering the aniline substituents, offering pathways to design innovative materials for organic photonic devices. solubilityofthings.com The structural framework of this compound has also been investigated in the context of developing new luminescent materials and fluorescent sensors, where the presence of electron-withdrawing N-heterocycles is particularly advantageous. researchgate.net

Development of New Polymeric Systems

The development of novel polymeric systems has benefited from the incorporation of this compound and its related structures. The synthesis of polymers containing phthalimide groups has been a subject of interest for creating materials with specific functionalities. For example, N-phthalimidomethyl methacrylate (B99206) (NPMMA) has been prepared and copolymerized with 1-vinylimidazole (B27976) to create new copolymers. ekb.eg These copolymers can be further modified, for instance, through quaternization to produce cationic polymeric surfactants. ekb.eg

The polymerization of aniline derivatives is another area of active research, leading to the formation of polymers with unique electronic and optical properties. nih.gov For example, poly[N,N-(phenylamino)disulfides] have been synthesized through the step-growth polymerization of anilines with sulfur monochloride, resulting in colored polymers with a conjugated backbone. nih.gov The properties of these polymers can be modulated by the substituents on the aromatic ring. nih.gov Furthermore, the synthesis of alternating copolymers, such as those containing aniline and fluorene (B118485) units, has been explored for applications like solvent sensing. mdpi.com The modification of polyaniline through reactions like diazonium coupling and nucleophilic addition allows for the creation of functionalized polymers with enhanced solubility and electroactivity. scielo.br

Chemical Biology and Probe Development

In chemical biology, this compound derivatives have emerged as promising candidates for the development of sophisticated tools for biological research, including radiotracers for medical imaging and probes for studying enzymatic activity.

Radiotracer Development for Molecular Imaging (e.g., Beta-Amyloid Plaques)

A significant application of this compound derivatives is in the development of radiotracers for the in vivo imaging of beta-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease (AD). nih.govacs.org Researchers have synthesized and evaluated a series of novel 4,5-dianilinophthalimide (B129169) derivatives for this purpose. nih.gov

One such derivative, radioiodinated [¹²⁵I]9, demonstrated a high binding affinity for Aβ plaques in AD brain homogenates with a dissociation constant (Kd) of 0.21 nM. nih.gov Other derivatives in the series also showed strong binding affinities, with Ki values ranging from 0.9 to 19.7 nM. nih.gov In vivo biodistribution studies in normal mice revealed that [¹²⁵I]9 had excellent initial brain uptake (5.16% ID/g at 2 minutes post-injection) and a rapid washout rate (0.56% ID/g at 60 minutes), which are desirable characteristics for an imaging agent. nih.gov These findings suggest that radioiodinated anilinophthalimide derivatives, such as [¹²³I]9, hold potential as SPECT probes for the detection of amyloid plaques in the brain. nih.gov The development of such probes is crucial for the early diagnosis and monitoring of AD progression. mdpi.com

| Compound | Binding Affinity (Ki, nM) | Brain Uptake (%ID/g at 2 min) | Brain Washout (%ID/g at 60 min) |

|---|---|---|---|

| [¹²⁵I]9 | 0.21 (Kd) | 5.16 | 0.56 |

| Other Derivatives | 0.9 - 19.7 | N/A | N/A |

| N-methyl-4,5-dianilinophthalimide | >1000 | N/A | N/A |

Design of Chemical Probes for Biological Research

Chemical probes are small molecules used to study and manipulate biological processes and protein function in a controlled manner. nih.govmskcc.org High-quality chemical probes are characterized by their potency and selectivity for a specific biological target. febs.orgicr.ac.uk The development of such probes is essential for target validation in drug discovery and for elucidating complex biological pathways. febs.orgnih.gov

This compound derivatives have been identified as potential scaffolds for the design of chemical probes. ontosight.ai Their structural versatility allows for modifications to optimize their interaction with specific biological targets. ontosight.ai The anilinophthalimide scaffold has been investigated in the context of developing probes for various biological targets, including enzymes and receptors. ontosight.airesearchgate.net The goal is to create tools that can provide insights into cellular functions and disease mechanisms. nih.gov

Investigation of Enzyme Inhibition (e.g., ALK5)

The inhibition of specific enzymes is a key strategy in the development of new therapeutic agents. frontiersin.orgnih.gov this compound derivatives have been explored for their potential as enzyme inhibitors. acs.org One area of interest is the inhibition of Activin Receptor-Like Kinase 5 (ALK5), a transforming growth factor-beta (TGF-β) type I receptor. google.comgoogle.com ALK5 is involved in various cellular processes, and its inhibition has therapeutic potential in diseases like fibrosis and cancer. google.com

While the direct inhibition of ALK5 by this compound itself is not extensively documented in the provided search results, the broader class of phthalimide derivatives has been investigated for kinase inhibitory activity. nih.gov For instance, dianilinophthalimides have been identified as potent and selective ATP-competitive inhibitors of the EGF-receptor protein tyrosine kinase. acs.org The general strategy involves designing molecules that can fit into the ATP-binding pocket of the target kinase. Several ALK5 inhibitors have been developed, such as RepSox, Galunisertib, and TP-008, which are used to study the TGF-β signaling pathway. bio-gems.combiorxiv.org The development of potent and selective inhibitors for kinases like ALK5 is an active area of research, and scaffolds like anilinophthalimide could serve as a starting point for designing new inhibitory molecules. biorxiv.org

| Inhibitor | Target | Reported Activity |

|---|---|---|

| RepSox | ALK5 | Selectively inhibits TGF-Beta receptor signaling |

| Galunisertib | ALK5 | Advanced to Phase II clinical studies for cancer |

| TP-008 | ALK4/5 | Potent dual inhibitor with good cellular potency |

| Dianilinophthalimides | EGF-Receptor | Potent and selective ATP-competitive inhibitors |

Mechanistic Studies and Isotope Labeling

Utilization in Reaction Mechanism Elucidation

The rigid structure of the phthalimide group, including in this compound, makes it a valuable scaffold for studying and elucidating chemical reaction mechanisms. nih.gov By providing a stable and well-defined core, researchers can systematically modify peripheral substituents and study the resulting impact on reaction pathways, stereochemistry, and regioselectivity. The chemical behavior of the imide functional group, a nitrogen atom positioned between two carbonyl groups, is central to these investigations. youtube.com

A notable example involves the regioselective condensation of N-anilino-1H-isoindole-1,3-(2H)-dione (a structural isomer of this compound) with resonance-stabilized alkylidenephosphoranes in a Wittig-type olefination reaction. researchgate.net In these studies, the reaction consistently yields monoalkene derivatives as the sole product. researchgate.net This high degree of regioselectivity provides insight into the electronic and steric factors governing the reaction, helping to confirm the proposed mechanistic pathway where the phosphorane ylide preferentially attacks one of the two carbonyl groups. researchgate.net

Furthermore, the general principles of nucleophilic substitution at the nitrogen atom, famously demonstrated in the Gabriel synthesis, are applicable. masterorganicchemistry.com In this type of reaction, the phthalimide nitrogen acts as a nucleophile after deprotonation. youtube.com Studying the kinetics and products of its reaction with various electrophiles, such as alkyl halides, allows for a detailed understanding of SN2 reaction mechanisms. youtube.commt.com Theoretical calculations and spectroscopic analysis of intermediates and transition states in such reactions further refine the mechanistic understanding of bond formation and cleavage steps. sumitomo-chem.co.jp

Isotopic Labeling for Metabolic Research

Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds within a biological system. This method involves replacing one or more atoms of a molecule with their stable, non-radioactive heavy isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). nih.gov These labeled compounds are chemically identical to their unlabeled counterparts but can be distinguished and tracked using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov

In the context of metabolic research on this compound and its derivatives, isotopic labeling can provide crucial information on their absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, this compound could be synthesized using ¹⁵NH₄Cl as a nitrogen source, thereby incorporating a ¹⁵N atom into the imide ring. nih.gov When this labeled compound is introduced into an in vitro or in vivo model, researchers can track its journey.

The primary applications of this methodology include:

Identifying Metabolites: By analyzing biological samples (e.g., plasma, urine, tissue extracts) with LC-MS/MS, scientists can identify metabolites of the parent compound. Metabolites will contain the ¹⁵N label, and the mass shift relative to the unlabeled compound confirms their origin. nih.gov This helps elucidate the biotransformation pathways, such as hydroxylation, dealkylation, or ring cleavage, often catalyzed by enzymes like the cytochrome P450 family. researchgate.net

Determining Rates of Turnover: By measuring the rate at which the labeled compound and its metabolites appear and disappear over time, researchers can quantify the kinetics of metabolic processes. nih.govnih.gov This provides data on the compound's biological half-life and clearance rate.

While specific published studies on the isotopic labeling of this compound itself are not prominent, the methodology is a standard and invaluable tool in pharmaceutical and biochemical research for any nitrogen-containing polymer or compound. nih.gov

Preliminary Bioactivity Screening in Academic Contexts

The phthalimide scaffold is recognized as a "privileged" structure in medicinal chemistry, meaning it can bind to multiple biological targets, and its derivatives are frequently synthesized and screened for a wide array of biological activities in academic research. nih.govjapsonline.com

Evaluation of Insecticidal Activities of Derivatives

Derivatives of phthalimide have been investigated as potential insecticides, owing to their ability to cross biological membranes and interact with key physiological targets in insects. nih.govjapsonline.com Academic research focuses on synthesizing novel analogs and evaluating their potency against various pest species.

One study focused on the design and synthesis of thirteen phthalimide derivatives, which were subsequently tested for their toxicity against the female Caribbean fruit fly (Anastrepha suspensa). nih.gov The screening identified several compounds with significant insecticidal activity. The potency of these compounds was quantified by determining their median lethal dose (LD₅₀), the dose required to kill 50% of the test population. nih.gov The results highlighted three derivatives as particularly effective. nih.gov

| Compound | LD₅₀ (μg/fly) | Reference |

|---|---|---|

| Compound 4a | 0.70 | nih.gov |

| Compound 4c | 1.91 | nih.gov |

| Compound 4d | 1.12 | nih.gov |

These studies suggest that the phthalimide structure is a viable starting point for developing new insecticides. nih.gov The mechanism for such compounds can involve the inhibition of critical enzymes, such as cholinesterases, which play a key role in the insect nervous system. nih.gov Further research often explores structure-activity relationships (SAR) to optimize the substituents on the phthalimide core to enhance potency and selectivity. rsc.orgmdpi.com

Assessment of Anti-inflammatory Activities of Derivatives

The phthalimide moiety is a core component of compounds known to modulate the immune system, leading to extensive academic screening of its derivatives for anti-inflammatory properties. japsonline.comnih.gov This research often involves evaluating the ability of novel compounds to inhibit key inflammatory mediators and pathways.

One common in vitro screening method assesses the ability of compounds to suppress the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). nih.gov Overproduction of NO is a hallmark of inflammatory processes. nih.gov In a study of novel phthalimide analogs, a derivative, compound IIh , demonstrated potent inhibitory activity on NO production. nih.gov

Another research avenue involves in vivo animal models, such as the carrageenan-induced paw edema model in rats, which is a standard method for evaluating acute inflammation. researchgate.netbiomedgrid.com In a study of N-anilino-1H-isoindole-1,3-(2H)-dione derivatives, the compounds were administered to rats, and their ability to reduce swelling was measured. researchgate.net

| Compound/Derivative | Assay | Result | Reference |

|---|---|---|---|

| Compound IIh | Inhibition of NO Production (IC₅₀) | 8.7 µg/mL | nih.gov |

| Potassium salt of phthalimide derivative 9Aa | Rat Paw Edema Inhibition (%) | 59.8% | researchgate.net |

| Potassium salt of phthalimide derivative 9Ab | Rat Paw Edema Inhibition (%) | 62.5% | researchgate.net |

Further mechanistic studies revealed that the anti-inflammatory effects of these derivatives can be linked to the downregulation of inducible nitric oxide synthase (iNOS) expression and the suppression of pro-inflammatory cytokines. nih.gov Some derivatives have also been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), another key enzyme in the inflammatory cascade. biomedgrid.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.